molecular formula C28H25NO2S B14221405 Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- CAS No. 527705-18-6

Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-

Cat. No.: B14221405
CAS No.: 527705-18-6
M. Wt: 439.6 g/mol
InChI Key: SPACTRJZVBGCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a methyl, triphenylmethyl thio, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the methyl and triphenylmethyl thio groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-amino-
  • Benzoic acid, 2-methyl-
  • Benzoic acid, 3-[[2-[(9-methyl-2-phenyl-5H-1benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-

Uniqueness

Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

527705-18-6

Molecular Formula

C28H25NO2S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[[methyl(tritylsulfanyl)amino]methyl]benzoic acid

InChI

InChI=1S/C28H25NO2S/c1-29(21-22-13-11-12-20-26(22)27(30)31)32-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,21H2,1H3,(H,30,31)

InChI Key

SPACTRJZVBGCCB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.